Methyl 3-hydroxy-4-methoxyphenylacetate
Overview
Description
Methyl 3-hydroxy-4-methoxyphenylacetate is an organic compound with the molecular formula C10H12O4 It is a derivative of phenylacetic acid and is characterized by the presence of a methoxy group and a hydroxy group on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-4-methoxyphenylacetate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxy-4-methoxyphenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-hydroxy-4-methoxyphenylacetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in a polar aprotic solvent.
Major Products Formed
Oxidation: 3-methoxy-4-methoxybenzaldehyde.
Reduction: 3-hydroxy-4-methoxyphenylmethanol.
Substitution: Various substituted phenylacetates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-hydroxy-4-methoxyphenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving esters.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of methyl 3-hydroxy-4-methoxyphenylacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for esterases, leading to the release of the corresponding acid and alcohol. The hydroxy and methoxy groups on the aromatic ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-methoxyphenylacetic acid: The parent acid of methyl 3-hydroxy-4-methoxyphenylacetate.
3-Hydroxy-4-methoxybenzaldehyde: An oxidation product of the compound.
3-Hydroxy-4-methoxyphenylmethanol: A reduction product of the compound.
Uniqueness
This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and physical properties compared to its parent acid and other derivatives. Its combination of hydroxy and methoxy groups also allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-(3-hydroxy-4-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-13-9-4-3-7(5-8(9)11)6-10(12)14-2/h3-5,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPRPUVYIZIMMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 3-hydroxy-4-methoxyphenylacetate in the context of the Gloeophyllum odoratum fungus?
A: The research paper focuses on identifying volatile aromatic compounds produced by the fungus Gloeophyllum odoratum which contribute to its distinctive smell. this compound is one of the sixteen aromatic compounds isolated and characterized from the fungus []. The study suggests that this compound, along with others identified, likely contributes to the pleasant odor of G. odoratum.
Q2: Could you provide the structural characterization data for this compound as reported in the study?
A: While the study confirms the presence of this compound through gas chromatography, mass spectrometry, and NMR spectroscopy, it does not provide specific spectroscopic data within the text [].
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